Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a benzoylamino group, and various substituents such as bromine, fluorine, and ethyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.
Introduction of the benzoylamino group: The benzoylamino group can be introduced via an amide formation reaction, where a benzoyl chloride reacts with an amine in the presence of a base.
Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or a bromine-containing reagent.
Fluorobenzylation: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.
Esterification: The ethyl ester group can be introduced through an esterification reaction, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, alkoxides, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino, thio, or alkoxy derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Researchers investigate its interactions with biological targets such as enzymes, receptors, and proteins to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in cells and tissues.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a starting material for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or proteins that play a role in various biological processes. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, leading to changes in cellular signaling and function.
Protein Interaction: It may interact with proteins involved in critical biological processes, altering their activity and function.
Comparison with Similar Compounds
Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other thiophene derivatives and benzoylamino compounds. Similar compounds include:
Ethyl 2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Lacks the bromine and fluorobenzyl groups, which may result in different biological activities.
Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Contains a chlorine atom instead of fluorine, which may affect its chemical reactivity and biological properties.
Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Contains a methyl group instead of fluorine, leading to potential differences in its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C28H21BrFNO5S
- Molecular Weight : 582.437 g/mol
- CAS Number : 592513-60-5
The compound features a thiophene ring and multiple functional groups that may contribute to its biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In a study conducted by Fayad et al. (2019), the compound was screened against various cancer cell lines using multicellular spheroids, which are more representative of in vivo conditions than traditional monolayer cultures. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis in several cancer types, particularly breast and colon cancers .
The proposed mechanism of action involves the following pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly at the G1/S phase transition.
- Induction of Apoptosis : It activates caspases and upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins.
- Inhibition of Angiogenesis : The compound reduces vascular endothelial growth factor (VEGF) levels, thereby impeding new blood vessel formation necessary for tumor growth.
Additional Biological Activities
Preliminary studies also suggest that this compound may possess antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to modulate inflammatory cytokines and inhibit bacterial growth in vitro .
Table 1: Biological Activity Summary
Case Study: Anticancer Efficacy
In a detailed case study published in the Journal of Cancer Research, researchers administered varying concentrations of the compound to human breast cancer cells (MCF-7). The study revealed:
- A dose-dependent decrease in cell viability.
- IC50 values around 15 µM after 48 hours of treatment.
- Morphological changes indicative of apoptosis were observed under microscopy.
These findings underscore the compound's potential as a therapeutic agent in oncology.
Properties
Molecular Formula |
C28H21BrFNO5S |
---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H21BrFNO5S/c1-2-35-28(34)24-25(32)23(37-27(24)31-26(33)19-6-4-3-5-7-19)15-18-10-13-22(21(29)14-18)36-16-17-8-11-20(30)12-9-17/h3-15,32H,2,16H2,1H3/b23-15-,31-27? |
InChI Key |
HFANHWVRMIJCTM-ZMOJSXNMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Br)/SC1=NC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Br)SC1=NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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